(R)-1-(4-Fluoro-2-methylphenyl)butan-1-amine
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Overview
Description
®-1-(4-Fluoro-2-methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a 4-fluoro-2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methylphenyl)butan-1-amine typically involves the use of transaminase biocatalysts. These enzymes facilitate the transfer of an amino group to the target molecule, resulting in the formation of the desired amine. The reaction conditions often include the use of immobilized transaminases, which enhance the efficiency and selectivity of the process .
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Fluoro-2-methylphenyl)butan-1-amine may involve large-scale biocatalytic processes. These methods leverage the advantages of immobilized enzymes, such as reusability and stability, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluoro-2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
®-1-(4-Fluoro-2-methylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Fluoro-2-methylphenyl)butan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(4-Fluoro-2-methylphenyl)butan-1-amine: The racemic mixture containing both enantiomers.
1-(4-Fluoro-2-methylphenyl)butan-2-amine: A structural isomer with the amine group at a different position.
Uniqueness
®-1-(4-Fluoro-2-methylphenyl)butan-1-amine is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity. This stereochemical specificity can result in distinct pharmacological and chemical properties compared to its enantiomers and structural isomers.
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
JILDGZYFNLNWNB-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=C(C=C1)F)C)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)C)N |
Origin of Product |
United States |
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